molecular formula C20H16N4O3 B12339952 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid

Katalognummer: B12339952
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: BGGAMZSBCKEZQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid is a complex organic compound that features a quinolizine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Wissenschaftliche Forschungsanwendungen

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid is unique due to its specific combination of functional groups and its potential for a wide range of biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C20H16N4O3

Molekulargewicht

360.4 g/mol

IUPAC-Name

1-[[5-(1-methylpyrazol-4-yl)pyridin-2-yl]methyl]-4-oxoquinolizine-3-carboxylic acid

InChI

InChI=1S/C20H16N4O3/c1-23-12-15(11-22-23)13-5-6-16(21-10-13)8-14-9-17(20(26)27)19(25)24-7-3-2-4-18(14)24/h2-7,9-12H,8H2,1H3,(H,26,27)

InChI-Schlüssel

BGGAMZSBCKEZQB-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)C2=CN=C(C=C2)CC3=C4C=CC=CN4C(=O)C(=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.